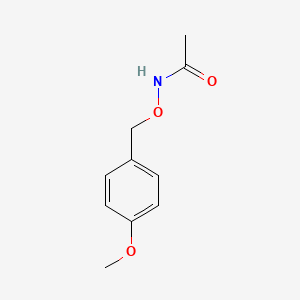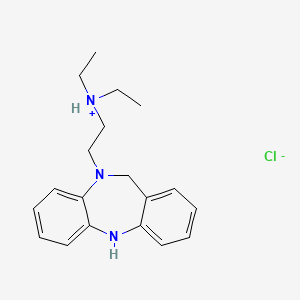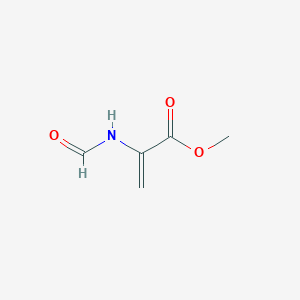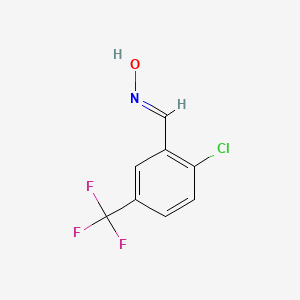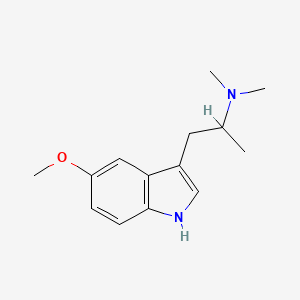
N,N-Dimethyl-5-methoxy-alpha-methyltryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole, which serves as the core structure.
Alkylation: The 5-methoxyindole is then subjected to alkylation using N,N-dimethylpropan-2-amine under controlled conditions to introduce the dimethylamino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with serotonin receptors and other signaling pathways.
Comparaison Avec Des Composés Similaires
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine can be compared with other similar compounds, such as:
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Both compounds share a similar indole structure and exhibit psychoactive properties.
N,N-dimethyltryptamine (DMT): Another indole derivative with psychoactive effects, but lacking the methoxy group present in 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine.
Serotonin: A naturally occurring indole derivative that acts as a neurotransmitter in the brain.
Propriétés
Numéro CAS |
101831-90-7 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C14H20N2O/c1-10(16(2)3)7-11-9-15-14-6-5-12(17-4)8-13(11)14/h5-6,8-10,15H,7H2,1-4H3 |
Clé InChI |
WDKDEBAFCKHQPF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CNC2=C1C=C(C=C2)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

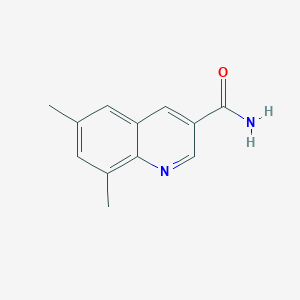
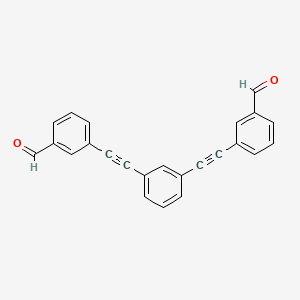
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)

